molecular formula C8H10S B1582503 (4-Methylphenyl)methanethiol CAS No. 4498-99-1

(4-Methylphenyl)methanethiol

Cat. No.: B1582503
CAS No.: 4498-99-1
M. Wt: 138.23 g/mol
InChI Key: AGFYZLVFPSGUIX-UHFFFAOYSA-N
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Description

(4-Methylphenyl)methanethiol is a useful research compound. Its molecular formula is C8H10S and its molecular weight is 138.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79870. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methylphenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-7-2-4-8(6-9)5-3-7/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFYZLVFPSGUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196349
Record name p-Xylene-alpha-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4498-99-1
Record name 4-Methylbenzyl mercaptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4498-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Xylene-alpha-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4498-99-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79870
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Record name p-Xylene-alpha-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-xylene-α-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.543
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Methylbenzyl Mercaptan interact with gold surfaces?

A: While the provided research doesn't directly investigate 4-Methylbenzyl Mercaptan, it explores the interaction of similar compounds, 2,5-dihydroxythiophenol and 2,5-dihydroxybenzyl mercaptan, with gold surfaces. These compounds, like 4-Methylbenzyl Mercaptan, possess a thiol (-SH) group. The research demonstrates that these thiols bind strongly to Au(111) surfaces, likely through the sulfur atom [, ]. This suggests that 4-Methylbenzyl Mercaptan would also likely exhibit strong binding affinity to gold surfaces through its thiol group.

Q2: Does the oxidation state of 4-Methylbenzyl Mercaptan affect its interaction with water molecules when adsorbed on a gold surface?

A: The research on 2,5-dihydroxythiophenol and 2,5-dihydroxybenzyl mercaptan provides insight into this question. These compounds, containing both thiol and hydroquinone moieties, exhibit reversible changes in their hydration state upon oxidation and reduction when adsorbed on Au(111) surfaces []. Specifically, the oxidized forms of these molecules bind fewer water molecules compared to their reduced counterparts. While 4-Methylbenzyl Mercaptan lacks the hydroquinone group, its thiol group can undergo oxidation to a disulfide. Therefore, it's plausible that the oxidation state of 4-Methylbenzyl Mercaptan could also influence its interaction with water molecules when adsorbed on gold, although further research is needed to confirm this.

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